5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole
Overview
Description
5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole is a chemical compound with the molecular formula C9H5F11N2O. It is a pyrazole derivative, characterized by the presence of a perfluoroalkyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole typically involves the reaction of 5-methylpyrazole with perfluoro(1-propoxyethyl) iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The perfluoroalkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole involves its interaction with specific molecular targets and pathways. The perfluoroalkyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrazole: Lacks the perfluoroalkyl group, resulting in different chemical properties and applications.
3-[Perfluoro(1-propoxyethyl)]pyrazole: Similar structure but without the methyl group, leading to variations in reactivity and biological activity.
Uniqueness
5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole is unique due to the presence of both a methyl group and a perfluoroalkyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F11N2O/c1-3-2-4(22-21-3)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h2H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZRURLNRWOKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F11N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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